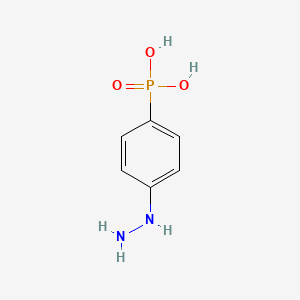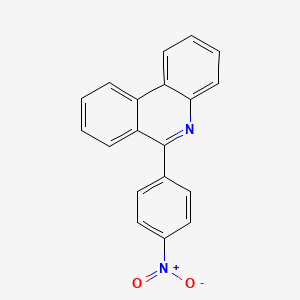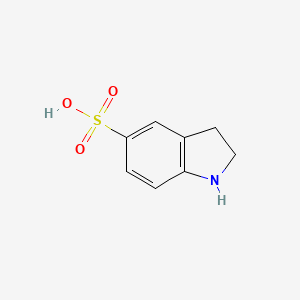
Methyl(dipropyl)silane
Vue d'ensemble
Description
Methyl(dipropyl)silane is an organosilicon compound characterized by a silicon atom bonded to one methyl group and two propyl groups. This compound belongs to the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl(dipropyl)silane can be synthesized through several methods, including:
Hydrosilylation: This method involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. For example, the reaction of dipropylsilane with methylacetylene in the presence of a platinum catalyst can yield this compound.
Grignard Reaction: Another method involves the reaction of dipropylchlorosilane with methylmagnesium bromide (a Grignard reagent) to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors. This process can yield various silanes, including this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or silicon-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or propyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Methyl(dipropyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of methyl(dipropyl)silane involves its ability to form stable silicon-carbon bonds. This stability allows it to participate in various chemical reactions without decomposing. The silicon atom in the compound can act as a nucleophile or electrophile, depending on the reaction conditions, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Dimethylsilane: Contains two methyl groups instead of propyl groups.
Diphenylsilane: Contains two phenyl groups instead of propyl groups.
Methyl(ethyl)silane: Contains one ethyl group and one methyl group.
Uniqueness: Methyl(dipropyl)silane is unique due to the presence of two propyl groups, which provide it with distinct steric and electronic properties compared to other silanes. This uniqueness makes it particularly useful in specific industrial and research applications where these properties are advantageous .
Propriétés
InChI |
InChI=1S/C7H17Si/c1-4-6-8(3)7-5-2/h4-7H2,1-3H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRNGUPVNXOILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30842197 | |
| Record name | Methyl(dipropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30842197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-03-1 | |
| Record name | Methyl(dipropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30842197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3-Dioxolane, 4-[(phenylmethoxy)methyl]-](/img/structure/B3059339.png)

![1-[(naphthalen-2-yl)methyl]-1h-imidazole](/img/structure/B3059341.png)






